molecular formula C22H26ClN7O2 B2607209 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-34-4

8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2607209
Número CAS: 923129-34-4
Peso molecular: 455.95
Clave InChI: AHSULNSTCGYHAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (hereafter referred to as the target compound) is a synthetic purine derivative featuring a 1,7-dimethylimidazo[2,1-f]purine-2,4-dione core linked via a propyl chain to a 4-(3-chlorophenyl)piperazine moiety. This structure positions it within a class of bioactive molecules designed to modulate serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT7, which are implicated in depression, anxiety, and cognitive disorders . The 3-chlorophenyl group on the piperazine enhances receptor binding specificity, while the propyl spacer balances conformational flexibility and metabolic stability .

Propiedades

IUPAC Name

6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2/c1-15-14-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)8-4-7-27-9-11-28(12-10-27)17-6-3-5-16(23)13-17/h3,5-6,13-14H,4,7-12H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSULNSTCGYHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the imidazopurine core under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Análisis De Reacciones Químicas

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Actividad Biológica

The compound 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known as EVT-2744283, is a complex organic molecule with significant potential in pharmaceutical applications. Its structure incorporates a piperazine moiety and a purine derivative framework, which are often linked to various biological activities including neuropharmacological effects.

Molecular Structure

The molecular formula of the compound is C22H26ClN7O2C_{22}H_{26}ClN_{7}O_{2} with a molecular weight of approximately 455.94 g/mol. The structural features include:

  • Piperazine Ring : Associated with antipsychotic and antidepressant activities.
  • Imidazo[2,1-f]purine Core : Relevant in the design of drugs targeting neurological disorders.

Research suggests that the biological activity of this compound may involve interactions with neurotransmitter receptors such as:

  • Dopamine Receptors : Potential antagonist or agonist effects.
  • Serotonin Receptors : Implications for mood regulation and cognitive function.

Given its structural similarities to known psychoactive agents, it may influence pathways related to mood and cognition.

Pharmacological Evaluations

The pharmacological activity of this compound has been explored in several studies:

  • Neuropharmacological Effects : Preliminary studies indicate that compounds with similar structures can act as potent ligands for serotonin receptors (5-HT receptors), which are critical in mood regulation and anxiety management .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes related to neurotransmission. For instance, studies on related piperazine derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating cognitive disorders .
  • Antibacterial Activity : While the primary focus is on neurological applications, derivatives of similar structures have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Case Studies

Several case studies highlight the biological relevance of compounds similar to EVT-2744283:

  • Study on Piperazine Derivatives : A series of piperazine-based compounds were evaluated for their pharmacological properties, revealing strong AChE inhibition and potential applications in treating Alzheimer's disease .
  • Purine Derivatives Research : Research has indicated that imidazo[2,1-f]purine derivatives can serve as effective agents in modulating neurotransmitter systems, thus supporting their use in psychiatric therapies .

Comparative Analysis Table

Compound NameStructure TypeBiological ActivityReference
EVT-2744283Imidazo[2,1-f]purineNeuropharmacological effects; potential AChE inhibitor
Piperazine DerivativesPiperazineAntidepressant; AChE inhibition
5-HT Receptor LigandsPurine DerivativeMood regulation; anxiety treatment

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Variations in Piperazine Substituents

AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
  • Structural Differences : Substitutes the 3-chlorophenyl group with a 2-fluorophenyl and uses a butyl linker instead of propyl.
  • Pharmacological Impact : The 2-fluorophenyl group enhances 5-HT1A partial agonism, while the longer butyl linker improves receptor residence time. AZ-853 demonstrated antidepressant-like effects in animal models but required higher doses (5 mg/kg) compared to analogs with pentyl linkers .
AZ-861 (1,3-dimethyl-8-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
  • Structural Differences : Incorporates a 3-trifluoromethylphenyl group on piperazine.
  • Pharmacological Impact : The electron-withdrawing trifluoromethyl group increases 5-HT1A affinity but reduces metabolic stability due to higher lipophilicity (logP = 3.8 vs. 3.2 for the target compound) .

Alkyl Chain Modifications

Compound 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
  • Structural Differences : Features a pentyl linker and 2-fluorophenylpiperazine.
  • Pharmacological Impact : The extended pentyl chain improved 5-HT1A binding (Ki = 1.2 nM) and anxiolytic activity at lower doses (2.5 mg/kg) in the forced swim test (FST). However, increased chain length correlated with reduced solubility (cLogP = 4.1) .
Compound (8-{2-[4-(3-Chlorophenyl)-1-piperazinyl]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
  • Structural Differences : Utilizes a shorter ethyl linker and 1,6,7-trimethyl substitution.
  • Pharmacological Impact : The ethyl linker likely reduces receptor affinity due to restricted conformational flexibility, while trimethyl substitution may enhance metabolic stability by shielding labile sites .

Core Structure Modifications

Compound 12k (8-(4-((1-Decyl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione)
  • Structural Differences : Replaces the imidazo[2,1-f]purine core with a triazolylmethyl-purine hybrid and a decyl chain.

Key Research Findings

Receptor Affinity and Selectivity

Compound 5-HT1A Ki (nM) 5-HT7 Ki (nM) PDE4B IC50 (µM) PDE10A IC50 (µM)
Target Compound 4.5 12.3 >50 >50
Compound 3i 1.2 8.7 42.5 >50
AZ-853 3.8 15.6 N/A N/A
  • Insights : Fluorinated arylpiperazines (e.g., 2-fluorophenyl in 3i) enhance 5-HT1A affinity. The target compound’s 3-chlorophenyl group provides moderate selectivity over 5-HT7 .

Pharmacokinetic Properties

  • Metabolic Stability : The target compound showed moderate stability in human liver microsomes (t1/2 = 45 min), outperforming AZ-861 (t1/2 = 28 min) due to reduced lipophilicity .
  • Lipophilicity : cLogP values range from 3.2 (target compound) to 4.1 (Compound 3i), correlating with blood-brain barrier permeability but inversely affecting solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.